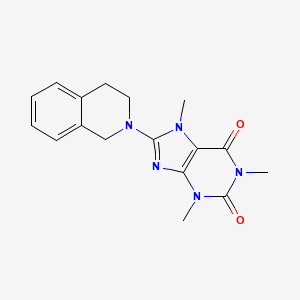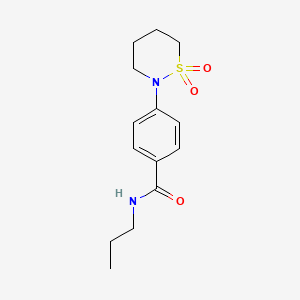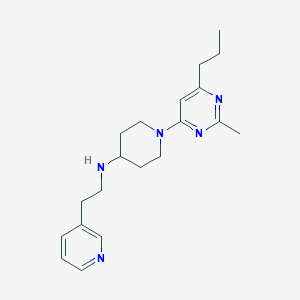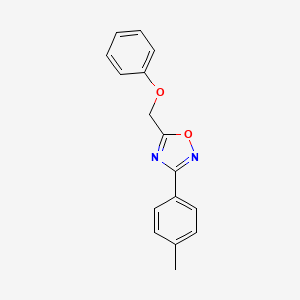![molecular formula C18H22N4O B5625290 N,1-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-indole-6-carboxamide](/img/structure/B5625290.png)
N,1-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N,1-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-indole-6-carboxamide" belongs to a class of compounds characterized by complex molecular structures, often investigated for their potential biological activities. These compounds are known for their diverse range of properties and applications in various fields of science.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical processes. For instance, Mandour et al. (2012) described the synthesis of novel N-substituted indol-3-yl compounds through acid-catalyzed condensation reactions and subsequent interactions with various chemical agents. This synthesis process indicates the complex nature and the chemical versatility of compounds within this category (Mandour, El-Sawy, Ebaid, & Hassan, 2012).
Molecular Structure Analysis
Detailed molecular structure analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), plays a crucial role in elucidating the structure of such compounds. Girreser et al. (2016) demonstrated the use of NMR and MS techniques in determining the structure of a complex cannabimimetic designer drug, highlighting the importance of these techniques in understanding the molecular structure of complex organic compounds (Girreser, Rösner, & Vasilev, 2016).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, contributing to their broad range of biological activities. As indicated by Mandour et al. (2012), compounds in this category can exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities, suggesting their reactivity and interaction with biological systems (Mandour et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often determined using various analytical techniques. X-ray crystallography, for instance, is a common method for studying the crystal structures and thereby inferring physical properties.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and functional groups play a significant role in determining the applications and behavior of these compounds. Studies like that of Girreser et al. (2016) often focus on the chemical behavior of specific functional groups within the compound's structure (Girreser et al., 2016).
properties
IUPAC Name |
N,1-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-20-10-8-15-6-7-16(11-17(15)20)18(23)21(2)9-4-5-14-12-19-22(3)13-14/h6-8,10-13H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTWJSHAUGPDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N(C)CCCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(diethylamino)sulfonyl]-N-ethylbiphenyl-2-carboxamide](/img/structure/B5625209.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5625218.png)
![6-[2-(1-methylpiperidin-2-yl)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5625220.png)


![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinol](/img/structure/B5625237.png)

![4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5625247.png)
![2-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5625254.png)

![7-methoxy-3-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5625276.png)
![5-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625280.png)
![(3S*,4R*)-4-isopropyl-1-[3-(3-methoxyphenyl)propanoyl]-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5625286.png)
![5-fluoro-N,N-dimethyl-2-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B5625301.png)